molecular formula C13H26N2O2 B13082649 tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B13082649
M. Wt: 242.36 g/mol
InChI Key: IGNFBEWAAACHGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with 2-aminoethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .

Biology

In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is unique due to its specific piperidine core and the presence of both tert-butyl and aminoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10-6-8-15(9-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3

InChI Key

IGNFBEWAAACHGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1CCN)C(=O)OC(C)(C)C

Origin of Product

United States

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